2-(2,4-dimethylphenoxy)-N-(4-ethylphenyl)acetamide
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Overview
Description
2-(2,4-dimethylphenoxy)-N-(4-ethylphenyl)acetamide is an organic compound that belongs to the class of acetamides It is characterized by the presence of a phenoxy group substituted with two methyl groups at the 2 and 4 positions, and an acetamide group attached to a phenyl ring substituted with an ethyl group at the 4 position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-dimethylphenoxy)-N-(4-ethylphenyl)acetamide typically involves the following steps:
Formation of 2,4-dimethylphenol: This can be achieved through the methylation of phenol using methyl iodide in the presence of a base such as potassium carbonate.
Preparation of 2,4-dimethylphenoxyacetic acid: The 2,4-dimethylphenol is then reacted with chloroacetic acid in the presence of a base like sodium hydroxide to form 2,4-dimethylphenoxyacetic acid.
Formation of 2-(2,4-dimethylphenoxy)acetyl chloride: The 2,4-dimethylphenoxyacetic acid is converted to its corresponding acyl chloride using thionyl chloride.
Synthesis of this compound: Finally, the 2-(2,4-dimethylphenoxy)acetyl chloride is reacted with 4-ethyl aniline in the presence of a base such as pyridine to yield the desired compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving the use of automated reactors and continuous flow systems.
Chemical Reactions Analysis
Types of Reactions
2-(2,4-dimethylphenoxy)-N-(4-ethylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The phenoxy and acetamide groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted phenoxy or acetamide derivatives.
Scientific Research Applications
2-(2,4-dimethylphenoxy)-N-(4-ethylphenyl)acetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2,4-dimethylphenoxy)-N-(4-ethylphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The phenoxy and acetamide groups can form hydrogen bonds and other interactions with these targets, leading to modulation of their activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
2-(2,4-dimethylphenoxy)-N-phenylacetamide: Lacks the ethyl group on the phenyl ring.
2-(4-ethylphenoxy)-N-(4-ethylphenyl)acetamide: Contains an additional ethyl group on the phenoxy ring.
2-(2,4-dimethylphenoxy)-N-(4-methylphenyl)acetamide: Contains a methyl group instead of an ethyl group on the phenyl ring.
Uniqueness
2-(2,4-dimethylphenoxy)-N-(4-ethylphenyl)acetamide is unique due to the specific substitution pattern on both the phenoxy and phenyl rings. This unique structure can lead to distinct chemical and biological properties, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
2-(2,4-dimethylphenoxy)-N-(4-ethylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO2/c1-4-15-6-8-16(9-7-15)19-18(20)12-21-17-10-5-13(2)11-14(17)3/h5-11H,4,12H2,1-3H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMVOYBWBHLBWHT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)COC2=C(C=C(C=C2)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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